molecular formula C20H18S2 B14342817 Benzene, 1,2-bis[(phenylthio)methyl]- CAS No. 105961-94-2

Benzene, 1,2-bis[(phenylthio)methyl]-

Cat. No.: B14342817
CAS No.: 105961-94-2
M. Wt: 322.5 g/mol
InChI Key: LJUAXFBLMKUBNI-UHFFFAOYSA-N
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Description

Benzene, 1,2-bis[(phenylthio)methyl]-: is an organic compound characterized by the presence of two phenylthio groups attached to a benzene ring. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-bis[(phenylthio)methyl]- typically involves the reaction of benzene with phenylthiomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of Benzene, 1,2-bis[(phenylthio)methyl]- may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1,2-bis[(phenylthio)methyl]- can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

Chemistry: Benzene, 1,2-bis[(phenylthio)methyl]- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in various chemical reactions to study reaction mechanisms and pathways.

Biology and Medicine: In biological research, this compound is used to investigate the interactions of aromatic compounds with biological molecules. It may also be explored for its potential therapeutic applications, although specific uses in medicine are still under investigation.

Industry: In the industrial sector, Benzene, 1,2-bis[(phenylthio)methyl]- is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of Benzene, 1,2-bis[(phenylthio)methyl]- involves its interaction with various molecular targets. The phenylthio groups can participate in nucleophilic and electrophilic reactions, influencing the reactivity of the benzene ring. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can alter its interactions with other molecules.

Comparison with Similar Compounds

  • Benzene, 1-methyl-2-(phenylthio)-
  • Benzene, 1,2-bis(chloromethyl)-
  • Benzene, 1-methyl-2-(phenylmethyl)-

Uniqueness: Benzene, 1,2-bis[(phenylthio)methyl]- is unique due to the presence of two phenylthio groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and make it suitable for specific applications in organic synthesis and industrial processes. The compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in various chemical reactions.

Properties

CAS No.

105961-94-2

Molecular Formula

C20H18S2

Molecular Weight

322.5 g/mol

IUPAC Name

1,2-bis(phenylsulfanylmethyl)benzene

InChI

InChI=1S/C20H18S2/c1-3-11-19(12-4-1)21-15-17-9-7-8-10-18(17)16-22-20-13-5-2-6-14-20/h1-14H,15-16H2

InChI Key

LJUAXFBLMKUBNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=CC=C2CSC3=CC=CC=C3

Origin of Product

United States

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